4-(Piperidin-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-piperidin-2-ylpyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-5-11-8(3-1)9-4-6-10-7-12-9/h4,6-8,11H,1-3,5H2 |
InChI Key |
QLWKJWYCDDJYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=NC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Piperidin 2 Yl Pyrimidine Derivatives
Positional and Substituent Effects on the Pyrimidine (B1678525) Ring
The pyrimidine ring serves as a crucial scaffold in numerous biologically active compounds, and its substitution pattern plays a pivotal role in modulating the affinity and efficacy of 4-(piperidin-2-yl)pyrimidine derivatives.
Systematic modifications at the C2, C4, C5, and C6 positions of the pyrimidine core have revealed critical insights into the structural requirements for potent biological activity.
C2 Position: The C2 position is frequently targeted for introducing diversity. For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, various cyclic amines were introduced at the C2 position. This led to the identification of compounds with significant inhibitory activity. For example, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was found to be a potent AChE inhibitor, while 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine emerged as a potent and selective BuChE inhibitor nih.gov.
C4 Position: The C4 position is often involved in key interactions with biological targets. In the development of GPR119 agonists, optimization of the amino group at the C4 position of a fused-pyrimidine ring was a critical step. This led to the discovery of a highly potent agonist with improved glucose tolerance in mice nih.gov. Furthermore, C-nucleophilic substitution at the C4-position of pyrimidine nucleosides has been explored to create novel analogs. nih.gov
C5 Position: Substitutions at the C5 position can influence both the electronic properties and the orientation of the molecule within a binding pocket. In the context of pyrimidine derivatives as BACE-1 inhibitors, aromatic rings placed at the fourth and sixth positions occupied specific substrate-binding clefts, while substitutions at other positions were explored to optimize interactions nih.gov.
C6 Position: The C6 position has also been a site for modification to enhance potency and selectivity. In the development of CCR4 antagonists, the SAR around the 6-substituted group of the central pyrimidine ring was explored, revealing that halogen substitutions at the 2- and 4-positions of a benzyl (B1604629) group attached at C4 were crucial for maintaining activity nih.gov.
The position of substituents on the pyrimidine nucleus has a profound influence on the biological activities of these compounds, which include antimicrobial, anticancer, and anti-inflammatory effects nih.gov.
The introduction of various substituents on the pyrimidine ring allows for the fine-tuning of its electronic and steric properties, which in turn affects the molecule's interaction with its biological target.
Steric Effects: The size and shape of the substituents (steric bulk) are critical for fitting into the binding site of a receptor or enzyme. In some cases, bulky groups at certain positions can enhance binding by occupying hydrophobic pockets, while in other instances, they may cause steric hindrance and reduce activity. For example, in the development of sulfonylurea derivatives as anti-phytopathogenic fungal agents, it was found that a bulky group at the 5-position of the pyrimidine ring was favorable for fungicidal activity researchgate.net.
A study on 2,4-disubstituted pyrimidines as cholinesterase and Aβ-aggregation inhibitors demonstrated that varying steric and electronic properties at the C-2 and C-4 positions led to compounds with dual activity nih.gov. Molecular modeling studies have further indicated that the central pyrimidine ring is a suitable template for developing inhibitors that can target multiple pathological pathways nih.gov.
Structural Modifications on the Piperidine (B6355638) Ring and their Pharmacological Correlates
The piperidine ring is another key component of this compound derivatives, and its structural modifications have been extensively studied to improve pharmacological profiles. Piperidine and its derivatives are prevalent in many classes of pharmaceuticals researchgate.netmdpi.com.
Modifications at the nitrogen atom of the piperidine ring have been shown to significantly impact the biological activity of these compounds. The nature of the substituent can affect the molecule's polarity, basicity, and ability to form hydrogen bonds.
In the context of CCR4 antagonists, a series of trisubstituted pyrimidine amide derivatives were synthesized where the piperidine nitrogen was part of a piperazine (B1678402) ring. Modifications to the substituent on this nitrogen were explored, leading to compounds with high inhibitory activity nih.gov. For instance, replacement of a piperidinyl group with a pyridinyl group resulted in a significant loss of activity, highlighting the importance of the piperidine moiety nih.gov.
Substitutions at various carbon atoms of the piperidine ring can influence the molecule's conformation and its interactions with the target.
C2 Position: The C2 position of the piperidine ring is directly attached to the pyrimidine core, and substitutions at this position can affect the relative orientation of the two rings.
C3 Position: In a study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, the introduction of a phenyl group at the 3-position of the piperidine ring led to a significant increase in inhibitory potency. Specifically, an (S)-3-phenylpiperidine group resulted in a 3-fold increase in potency nih.govacs.org.
C4 Position: The 4-position of the piperidine ring is a common site for introducing substituents to modulate activity and physicochemical properties. In the development of HIV-1 reverse transcriptase inhibitors, a novel series of piperidin-4-yl-aminopyrimidine derivatives showed significantly improved activity against wild-type HIV-1 nih.gov.
| Compound | Modification | Target | Activity |
| LEI-401 | (S)-3-phenylpiperidine at R2 and (S)-3-hydroxypyrrolidine at R3 on a pyrimidine-4-carboxamide (B1289416) scaffold. nih.govacs.org | NAPE-PLD | Potent and selective inhibitor (pIC50 = 7.14). nih.govacs.org |
| Compound 9e | 4-methylpiperidine at C2 of the pyrimidine ring. nih.gov | BuChE | Potent and selective inhibitor (IC50 = 2.2 µM). nih.gov |
| Compound 16b | 2-{1-[...]-piperidin-4-yl}acetamide at C4 of a fused-pyrimidine ring. nih.gov | GPR119 | Extremely potent agonist. nih.gov |
| Piperidin-4-yl-aminopyrimidine derivatives | Piperidine-linked aminopyrimidine. nih.gov | HIV-1 Reverse Transcriptase | Significantly improved activity against wild-type HIV-1. nih.gov |
The stereochemistry of the piperidine ring, particularly at chiral centers, is often a critical determinant of biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities due to their distinct three-dimensional arrangements, which affect how they fit into the binding site of a biological target.
In the development of NAPE-PLD inhibitors, the stereochemistry of the 3-phenylpiperidine (B1330008) substituent was crucial. The (S)-enantiomer of 3-phenylpiperidine was found to be more active than the (R)-enantiomer, leading to a 10-fold increase in activity when combined with an optimal substituent at another position nih.govacs.org. This highlights the importance of a specific stereochemical configuration for optimal interaction with the enzyme's active site.
Similarly, for 5-HT2C receptor modulators, the absolute configuration of a stereogenic center within the molecule was studied to understand its influence on binding affinity and selectivity researchgate.net. These findings underscore the necessity of considering stereochemistry in the design of potent and selective this compound derivatives.
Examination of Linker Chain Length and Flexibility on Biological Profiles
In the context of this compound derivatives, a linker might connect the pyrimidine core or the piperidine ring to another functional group, often a lipophilic moiety, to achieve optimal interaction with the target protein. The length of the linker is a critical parameter. A linker that is too short may prevent the molecule from adopting the necessary conformation to bind effectively to the target, while an excessively long linker could lead to a loss of potency due to entropic penalties or unfavorable interactions.
The flexibility of the linker is another key determinant of biological activity. A rigid linker can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity. However, this rigidity might also hinder the molecule's ability to adapt to the dynamic nature of the binding pocket. Conversely, a flexible linker provides more conformational freedom, which can be advantageous for binding to targets with less defined pockets but may also lead to a decrease in potency due to the energetic cost of adopting the correct binding conformation.
To illustrate the potential impact of linker modifications, the following data table presents a hypothetical SAR study for a series of this compound derivatives, showcasing how changes in linker length and composition could influence their inhibitory activity against a hypothetical kinase.
| Compound | Linker (X) | Linker Length (atoms) | Linker Flexibility | Biological Activity (IC50, nM) |
|---|---|---|---|---|
| 1a | -(CH2)- | 1 | Flexible | 500 |
| 1b | -(CH2)2- | 2 | Flexible | 150 |
| 1c | -(CH2)3- | 3 | Flexible | 50 |
| 1d | -(CH2)4- | 4 | Flexible | 200 |
| 2a | -CH=CH- (trans) | 2 | Rigid | 80 |
| 2b | -C≡C- | 2 | Rigid | 95 |
| 3a | -O-CH2- | 2 | Semi-flexible | 120 |
| 3b | -NH-CH2- | 2 | Semi-flexible | 110 |
Rational Design Principles and Lead Optimization Strategies Guided by SAR
The insights gained from SAR studies are fundamental to the rational design and lead optimization of new therapeutic agents. For this compound derivatives, these principles guide the iterative process of modifying a lead compound to enhance its desired properties while minimizing undesirable ones.
Target-Oriented Design: A primary strategy in rational drug design is to leverage the three-dimensional structure of the biological target, such as a kinase or enzyme. When the structure of the target is known, computational tools like molecular docking can be used to predict how different analogs of this compound will bind. This allows medicinal chemists to design modifications, including alterations to the linker, that are predicted to improve binding affinity and selectivity. For instance, if the target protein has a deep hydrophobic pocket, a linker of optimal length and lipophilicity can be designed to access this pocket, thereby increasing potency.
Pharmacophore Modeling: In the absence of a target's crystal structure, a pharmacophore model can be developed based on the structures of known active compounds. This model defines the essential spatial arrangement of functional groups required for biological activity. For the this compound scaffold, the pyrimidine ring often acts as a hinge-binder in kinases, while the piperidine ring can be directed towards other regions of the active site. The linker's role is to correctly position an additional pharmacophoric element. SAR data on linker modifications helps to refine the pharmacophore model, providing a clearer understanding of the optimal distance and geometry between key features.
Lead Optimization: Once a promising lead compound is identified, lead optimization aims to improve its drug-like properties. This includes enhancing potency, selectivity, metabolic stability, and oral bioavailability, while reducing toxicity. SAR studies on the linker are crucial in this phase. For example, introducing heteroatoms (e.g., oxygen or nitrogen) into an alkyl linker can modulate its polarity and flexibility, which may improve solubility and pharmacokinetic properties. Similarly, replacing a flexible linker with a more rigid one can sometimes improve selectivity by pre-organizing the molecule into a conformation that is more specific for the intended target over off-targets. The optimization of lipophilic substitution at the end of a linker is also a common strategy to enhance potency.
Future Research Directions and Unexplored Avenues for 4 Piperidin 2 Yl Pyrimidine
Development of Novel and Efficient Synthetic Routes
Promising areas for exploration include:
Catalyzed Cycloaddition Reactions: Modern catalysis offers a powerful toolkit for constructing heterocyclic systems. mdpi.com Investigating metal-catalyzed (e.g., palladium, copper, nickel) or organocatalyzed [2+2+2] or [4+2] cycloaddition reactions could provide direct and atom-economical routes to the pyrimidine (B1678525) core with the piperidine (B6355638) moiety pre-installed or positioned for subsequent cyclization. mdpi.commdpi.com
Multi-Component Reactions (MCRs): Designing a one-pot MCR that combines three or more starting materials to form 4-(Piperidin-2-yl)pyrimidine in a single step would significantly improve efficiency. mdpi.com This approach reduces waste, minimizes purification steps, and allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Photochemical Methods: Photochemical synthesis, such as intramolecular cycloadditions, could offer unique pathways to bicyclic intermediates that can be readily converted to the desired piperidine structure. mdpi.com
Flow Chemistry: Transitioning established batch syntheses to continuous flow processes can enhance reaction control, improve safety, and facilitate large-scale production, which will be crucial for further preclinical and clinical development.
| Synthetic Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Catalyzed Cycloadditions | High atom economy, stereocontrol, access to diverse derivatives. mdpi.commdpi.com | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Multi-Component Reactions | High efficiency, reduced waste, rapid library synthesis. mdpi.com | Complex reaction optimization, identification of compatible starting materials. |
| Photochemical Synthesis | Access to unique molecular architectures, mild reaction conditions. mdpi.com | Specialized equipment, potential for side reactions, scalability. |
Identification and Validation of New Biological Targets
The structural motifs within this compound are present in numerous compounds with known pharmacological activities, suggesting it may interact with a wide array of biological targets. mdpi.com A critical future direction is to move beyond speculation and systematically identify and validate its specific molecular targets.
Initial investigations could focus on target classes where similar piperidine-pyrimidine scaffolds have shown activity:
Protein Kinases: Many pyrimidine derivatives are potent kinase inhibitors. Future studies should screen this compound against a broad panel of kinases implicated in cancer and inflammatory diseases, such as Janus Kinase 3 (JAK3), Mitogen-Activated Protein Kinase 7 (ERK5), Cyclin-Dependent Kinases (CDK4/6), and Protein Kinase B (PKB/Akt). nih.govacs.orgnih.gov
G-Protein Coupled Receptors (GPCRs): Derivatives of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine have been identified as agonists for GPR119, a target for type 2 diabetes. nih.gov Screening against a panel of GPCRs could uncover novel activities.
Enzymes and Other Proteins: Related compounds have shown inhibitory activity against targets as diverse as HIV-1 reverse transcriptase and Oxidosqualene Cyclase (OSC), an enzyme in the cholesterol biosynthesis pathway. researchgate.netnih.gov Unbiased screening approaches, such as affinity chromatography or proteomic profiling, could identify entirely new and unexpected protein binding partners.
Validation of these initial "hits" will require rigorous biochemical and cell-based assays to confirm the interaction and determine its functional consequence (e.g., inhibition or activation).
Advanced Elucidation of Mechanism of Action at Molecular and Cellular Levels
Once a validated biological target is identified, the next crucial step is to understand precisely how this compound exerts its effects at both the molecular and cellular levels. This goes beyond simple confirmation of binding and involves a detailed investigation of its mechanism of action (MoA).
Key research questions to address include:
Binding Mode: At the molecular level, techniques like X-ray crystallography or cryo-electron microscopy can determine the exact binding site and orientation of the compound within its target protein. nih.gov This structural information is invaluable for understanding the basis of its activity and for guiding future rational drug design.
Functional Consequences: Does the compound act as an inhibitor, an allosteric modulator, or an agonist? For example, related pyrimidine derivatives have been shown to function as allosteric inhibitors of reverse transcriptase. nih.gov Understanding the precise functional outcome of the binding event is critical.
Cellular Pathway Analysis: At the cellular level, research should focus on the downstream consequences of target engagement. If the target is a kinase in a signaling pathway, such as the PI3K-PKB-mTOR pathway, studies should measure the phosphorylation status of downstream substrates to confirm pathway modulation. nih.govacs.org Techniques like transcriptomics and proteomics can provide a global view of the cellular changes induced by the compound.
Integration of Advanced Computational Techniques for Deeper Insights
In silico methods are indispensable tools in modern drug discovery, offering the ability to predict, rationalize, and guide experimental work, thereby saving time and resources. nih.gov The integration of advanced computational techniques represents a significant opportunity for accelerating research on this compound.
Specific applications include:
Molecular Docking and Dynamics: Molecular docking can predict the preferred binding mode of this compound to the active site of potential protein targets. researchgate.netdovepress.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose and provide insights into the dynamic interactions between the ligand and the protein over time. researchgate.netarxiv.org
Virtual Screening: Computational models can be used to screen large virtual libraries of compounds to identify new potential biological targets. nih.govclinmedkaz.org For example, reverse docking tools can predict potential protein targets for a given small molecule. nih.gov
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of this compound and its analogues. clinmedkaz.org This can help prioritize which compounds to synthesize and test experimentally, focusing on those with more drug-like properties.
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding orientation within a target protein. researchgate.net | Ranked binding poses, prediction of key interactions. |
| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time. arxiv.org | Assessment of binding stability, identification of conformational changes. researchgate.net |
| In Silico ADME/Tox | Predict pharmacokinetic and toxicity profiles. clinmedkaz.org | Guidance for selecting analogues with favorable drug-like properties. |
Design of Chemical Probes for in situ Biological Investigations
To study the function of this compound and its biological targets within a native cellular environment, the development of specialized chemical probes is essential. mskcc.org A chemical probe is a molecule derived from the parent compound that has been modified to allow for detection or manipulation, while ideally retaining its original biological activity. nih.govresearchgate.net
Future research should focus on designing and synthesizing probes based on the this compound scaffold:
Fluorescent Probes: Attaching a fluorescent dye to a non-critical position on the molecule would allow for its visualization within cells using techniques like fluorescence microscopy and flow cytometry. This can provide valuable information about its subcellular localization.
Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., beads) or attaching a biotin (B1667282) tag allows for affinity purification of its binding partners from cell lysates. mskcc.org Subsequent analysis by mass spectrometry can then be used to identify these targets.
Radiolabeled Probes: Incorporating a radioactive isotope (e.g., ¹⁴C, ³H, or ¹⁸F) into the structure enables quantitative binding assays and can be used for in vivo imaging techniques such as Positron Emission Tomography (PET) to study the compound's distribution in a whole organism.
The development of a validated chemical probe for this compound would be a powerful tool, enabling a deeper understanding of its biological role and facilitating the investigation of its targets in complex biological systems. nih.govmskcc.orgscispace.com
Q & A
Q. What are the common synthetic routes for 4-(Piperidin-2-yl)pyrimidine derivatives, and how are their structures validated?
Methodological Answer: Synthesis typically involves condensation reactions between substituted pyrimidine precursors and piperidine derivatives. For example, crystal structure validation via X-ray diffraction is critical for confirming stereochemistry and regioselectivity. In a study, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine was synthesized and characterized using single-crystal X-ray analysis, revealing intermolecular hydrogen bonding critical for stability . Additional validation methods include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups and purity.
Q. How can researchers design high-throughput screening (HTS) assays to identify this compound derivatives with kinase inhibitory activity?
Methodological Answer: HTS assays often employ fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) to measure kinase activity. For instance, the discovery of BAY-885, a potent ERK5 inhibitor derived from a pyrimidine scaffold, involved screening 500,000 compounds using an ATP-competitive kinase assay. Follow-up validation included enzymatic IC₅₀ determination and cellular assays to assess transcriptional activity inhibition . Key steps:
- Primary screening : Biochemical kinase assays.
- Secondary validation : Cell-based proliferation/apoptosis assays.
- Counter-screening : Selectivity profiling against related kinases (e.g., ERK1/2).
Advanced Research Questions
Q. How should researchers address discrepancies between RNAi knockdown and small molecule inhibition when studying this compound compounds in cellular models?
Methodological Answer: Discrepancies may arise from off-target effects or compensatory signaling pathways. For example, ERK5 inhibition by BAY-885 showed no antiproliferative effects in certain cell lines, unlike RNAi-mediated ERK5 silencing. To resolve this:
Q. What strategies improve the pharmacokinetic (PK) profile and blood-brain barrier (BBB) penetration of this compound-based kinase inhibitors?
Methodological Answer: Structural optimization is key. For ALK inhibitor LDK378 (5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine):
- Lipophilicity adjustments : Introduce polar groups (e.g., sulfonyl) to balance logP.
- BBB penetration : Evaluate in vitro permeability assays (e.g., MDCK-MDR1) and in vivo rodent PK/PD models.
- Metabolic stability : Replace labile substituents (e.g., methyl groups) to reduce cytochrome P450-mediated clearance .
Q. How can structure-activity relationship (SAR) studies resolve selectivity issues in this compound derivatives targeting closely related kinases?
Methodological Answer: SAR-guided optimization focuses on hinge-region interactions and solvent-exposed residues. For PI3K inhibitor GDC-0941 (thieno[3,2-d]pyrimidine core):
- Hinge-binding motifs : Replace hydrogen-bond donors/acceptors to disrupt non-target kinase binding.
- Solvent-front modifications : Introduce bulky groups (e.g., morpholine) to exploit steric hindrance.
- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Data Contradiction Analysis
Q. Why do some this compound derivatives show potent in vitro activity but fail in in vivo efficacy studies?
Methodological Answer: Common issues include poor bioavailability or metabolic instability. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
